Chemical structure and molecular weight of 6-(Azidomethyl)quinoline
Chemical structure and molecular weight of 6-(Azidomethyl)quinoline
An In-Depth Technical Guide to the Chemical Structure and Molecular Weight of 6-(Azidomethyl)quinoline
Abstract This technical guide provides a comprehensive analysis of 6-(Azidomethyl)quinoline (CAS: 205111-31-5), a critical intermediate in heterocyclic organic synthesis and drug discovery. It details the compound's physicochemical properties, molecular weight derivation, and structural characteristics. Furthermore, it outlines a validated synthesis protocol, spectroscopic identification markers (NMR/IR), and primary applications in bioorthogonal "click" chemistry. This document is designed for researchers requiring actionable data for experimental design and molecular scaffolding.
[1][2][3][4][5][6]
6-(Azidomethyl)quinoline is a bifunctional heterocyclic building block combining the pharmacologically active quinoline core with a reactive azide handle. Its primary utility lies in its ability to undergo selective cycloaddition reactions, serving as a "click-ready" precursor for fluorescent probes, kinase inhibitors, and bioconjugates.
Structural Specifications
| Property | Data |
| IUPAC Name | 6-(Azidomethyl)quinoline |
| Common Name | 6-Quinolylmethyl azide |
| CAS Number | 205111-31-5 |
| Molecular Formula | |
| Molecular Weight | 184.20 g/mol |
| SMILES | [N-]=[N+]=NCc1ccc2ncccc2c1 |
| InChI Key | HERBLQFSKZLXKA-UHFFFAOYSA-N |
| Physical State | Pale yellow oil or low-melting solid (dependent on purity) |
| Solubility | Soluble in DCM, CHCl |
Molecular Weight Calculation
The precise molecular weight is derived from the atomic weights of the constituent elements based on the formula
-
Carbon (
): Da -
Hydrogen (
): Da -
Nitrogen (
): Da -
Total Exact Mass: 184.202 Da
Synthesis and Methodology
The synthesis of 6-(Azidomethyl)quinoline typically proceeds via a nucleophilic substitution (
Reaction Pathway Diagram
Figure 1: Synthetic route from 6-methylquinoline to 6-(azidomethyl)quinoline via radical bromination and nucleophilic substitution.
Validated Experimental Protocol
Step 1: Precursor Preparation (Bromination)
-
Reagents: 6-Methylquinoline, N-Bromosuccinimide (NBS), AIBN (catalytic).
-
Conditions: Reflux in
or Benzene for 4–6 hours. -
Note: 6-(Bromomethyl)quinoline is a lachrymator and skin irritant. Handle in a fume hood.
Step 2: Azidation (Nucleophilic Substitution)
-
Reagents: 6-(Bromomethyl)quinoline (1.0 eq), Sodium Azide (
, 1.5 eq). -
Solvent: DMF or DMSO (anhydrous).
-
Procedure:
-
Dissolve 6-(bromomethyl)quinoline in DMF (0.2 M concentration).
-
Add sodium azide carefully at
. -
Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc).
-
Workup: Dilute with water and extract with Ethyl Acetate (
). Wash organic layer with brine to remove DMF. Dry over . -
Purification: Flash column chromatography (Silica gel) is often required to remove trace starting material.
-
-
Yield: Typically 85–95%.
Structural Analysis & Characterization
Confirmation of the structure relies on the distinct spectroscopic signature of the azide group and the quinoline aromatic system.
Infrared Spectroscopy (IR)
The most diagnostic feature of this molecule is the azide stretching vibration.
-
Diagnostic Peak: Strong, sharp absorption band at 2090–2110 cm⁻¹ .
-
Assignment: Asymmetric stretching vibration (
) of the group. -
Absence: Lack of broad -OH stretch (3400 cm⁻¹) confirms conversion from alcohol precursors (if applicable).
Nuclear Magnetic Resonance ( H NMR)
-
Solvent:
-
Benzylic Protons (
): A distinct singlet appearing between 4.45 – 4.60 ppm . This is downfield from a methyl group (~2.5 ppm) but slightly upfield from the corresponding bromide (~4.7 ppm). -
Aromatic Protons: A complex set of signals in the
7.40 – 8.95 ppm region, characteristic of the quinoline bicyclic system.-
H-2 (adjacent to Nitrogen): Doublet/multiplet ~8.9 ppm (most deshielded).
-
H-3, H-4, H-5, H-7, H-8: Multiplets 7.4–8.2 ppm.
-
Applications in Drug Discovery & Chemical Biology[8]
6-(Azidomethyl)quinoline is primarily utilized as a "Click Chemistry" partner. The quinoline scaffold is a privileged structure in medicinal chemistry (e.g., antimalarials, kinase inhibitors), and the azide allows for rapid conjugation to alkyne-tagged biomolecules or libraries.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The compound reacts with terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles. This reaction is bioorthogonal and high-yielding.
Figure 2: Mechanism of CuAAC reaction yielding a stable triazole linkage.
Specific Use Cases
-
Fluorescent Probes: Quinoline derivatives often exhibit fluorescence. The triazole product can serve as a turn-on fluorescent sensor for metal ions (
, ). -
Fragment-Based Drug Design: The azide serves as a linker to attach the quinoline pharmacophore to other molecular fragments to optimize binding affinity.
Safety and Handling (Critical)
-
Explosion Hazard: While organic azides with a
ratio (like this molecule, ) are generally stable, they should never be distilled to dryness or exposed to high heat/shock. -
Toxicity: Sodium azide (reagent) is highly toxic (inhibits cytochrome oxidase). The organic azide product should be treated as potentially toxic and mutagenic.
-
Storage: Store at
under inert atmosphere (Argon/Nitrogen) and protected from light to prevent photodecomposition.
References
-
Sigma-Aldrich. 6-(Azidomethyl)quinoline Product Analysis. Available at:
-
PubChem. 6-Methylquinoline (Precursor Data). National Library of Medicine. Available at:
- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition.
-
BenchChem. Synthesis of Novel Quinoline Derivatives. Available at:
-
Molaid. 6-(Azidomethyl)quinoline Chemical Properties. Available at:
